Terebic acid
Overview
Description
Synthesis Analysis
The continuous-microflow photochemical synthesis of terebic acid from maleic acid reveals the efficiency of different reactor setups, with a microcapillary reactor showing superior performance in terms of conversion rates, design, and energy efficiency (Aida et al., 2012). Another study on the asymmetric synthesis of (−)-terebic acid using photochemically generated ketyl and 2-dioxolanyl radicals demonstrates high diastereoselectivity, highlighting an innovative approach to producing terebic acid (Hoffmann, 1994).
Molecular Structure Analysis
A racemic crystalline form of terebic acid has been reported, showcasing its molecular arrangement stabilized by O-H···O and C-H···O hydrogen bonds forming racemic double layers. This study provides the first glimpse into the crystalline structure of terebic acid, contributing to our understanding of its chemical nature (Santos et al., 2012).
Chemical Reactions and Properties
Terebic acid participates in various chemical reactions, including its use in the synthesis of tert-alkyl amino hydroxy carboxylic esters through an oxazolone-mediated ene-type reaction with enol ethers. This study underscores terebic acid's role in creating complex molecules with biological activity (Mosey et al., 2008).
Physical Properties Analysis
The physicochemical properties of terebic acid have been extensively studied, revealing its high melting temperature (449.29 K) and solubility in water determined by dynamic methods. These properties are crucial for understanding terebic acid's behavior in various conditions and potential applications (Kołodziejczyk et al., 2020).
Chemical Properties Analysis
Terebic acid's chemical properties, such as its reactions to form structured lipids via interesterification and its role in synthesizing nitrosylruthenium complexes, highlight its versatility and importance in various chemical processes. These studies demonstrate terebic acid's utility in creating new materials and compounds with specialized functions (Kocak et al., 2011), (Nagao et al., 2007).
Scientific Research Applications
1. Physicochemical Properties of Terebic Acid
- Summary of Application : Terebic acid is one of the oxidation products of α-pinene, a volatile organic compound (VOC) emitted into the atmosphere . The study of its physicochemical properties is crucial for understanding its behavior in the environment.
- Methods of Application : The study involved the synthesis of terebic acid and the measurement of its thermal properties, solubility in water, and dissociation constant (pKa) .
- Results : Terebic acid was found to have a relatively high melting temperature of 449.29 K . Its solubility in water was determined using the dynamic method and the results were correlated using mathematical models .
2. Solubility of Terebic Acid in Ionic Liquids
- Summary of Application : The study aimed to find more suitable solvents for terebic acid, which is poorly soluble in common solvents . Ionic liquids, known for their extraordinary solvent properties, were tested for this purpose .
- Methods of Application : The solubility of terephthalic acid in various ionic liquids was studied as a function of temperature .
- Results : Terebic acid was found to be soluble in ionic liquids, such as 1-ethyl-3-methylimidazolium diethylphosphate, 1-butyl-3-methylimidazolium acetate, and dialkylimidazolium chlorides, up to four times higher than in DMSO .
properties
IUPAC Name |
2,2-dimethyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBOWOQARWWIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000184 | |
Record name | 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terebic acid | |
CAS RN |
79-91-4 | |
Record name | Terebic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terebic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEREBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LZG478K6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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